![molecular formula C8H7N3S2 B3363338 4-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline CAS No. 1019121-55-1](/img/structure/B3363338.png)
4-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline
Overview
Description
“4-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline” is a biochemical used for proteomics research . It has a molecular formula of C8H7N3S2 and a molecular weight of 209.29 .
Molecular Structure Analysis
The molecular structure of “this compound” is based on the 1,3,4-thiadiazole scaffold, which is a five-membered heterocyclic compound containing two nitrogen atoms and one sulfur atom . The influence of substituents on radiation absorption in the UV-Vis range can be determined using time-dependent density functional theory calculations .Scientific Research Applications
Synthesis and Bioactivity
Some novel derivatives of 1,3,4-thiadiazole compounds, including 4-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline, have been synthesized and investigated for their bioactivity. For instance, derivatives have been synthesized that demonstrate plant growth-regulating activity, showing potential as agricultural chemicals by enhancing root elongation at low concentrations (Yang et al., 2013).
Corrosion Inhibition
Research has also been conducted on thiadiazolines, including those related to this compound, as corrosion inhibitors for mild steel in acidic mediums. Quantum chemical studies have elucidated the inhibitive effect of these compounds, correlating their quantum chemical parameters with inhibition efficiency (Udhayakala et al., 2013).
Antimicrobial Activity
Some 1,3,4-thiadiazole derivatives have shown promising antimicrobial activities. Syntheses of these compounds have led to the development of potential new drugs with antibacterial and antifungal properties, indicating their use in medical applications (Taha & El-Badry, 2007).
Photodynamic Therapy
Compounds containing the 1,3,4-thiadiazole moiety have been studied for their photophysical and photochemical properties, suggesting their potential application in photodynamic therapy, a treatment method for cancer. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yields, essential for effective photodynamic therapy (Pişkin et al., 2020).
Fungicidal and Antitrypanosomal Activities
Other studies have explored the fungicidal and antitrypanosomal activities of 1,3,4-thiadiazole derivatives, demonstrating their potential as lead compounds for developing new fungicides and treatments for Trypanosoma brucei infections (Fan et al., 2010); (Lelyukh et al., 2023).
properties
IUPAC Name |
4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S2/c9-6-1-3-7(4-2-6)13-8-11-10-5-12-8/h1-5H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYYWSFSSCBHGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SC2=NN=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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